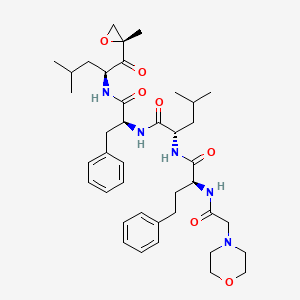
Carfilzomib
Descripción general
Descripción
Carfilzomib, comercializado bajo el nombre de marca Kyprolis, es un medicamento anticancerígeno que actúa como un inhibidor selectivo del proteasoma. Químicamente se clasifica como una tetrapeptido epoxycetona y es un análogo de la epoxomicina . This compound fue desarrollado por Onyx Pharmaceuticals y recibió la aprobación de la Administración de Alimentos y Medicamentos de los Estados Unidos en julio de 2012 para el tratamiento del mieloma múltiple .
Aplicaciones Científicas De Investigación
Carfilzomib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
Carfilzomib ejerce sus efectos uniéndose de forma selectiva e irreversible a los sitios activos que contienen treonina del terminal N del proteasoma 20S, que es la partícula central proteolítica dentro del proteasoma 26S . Esta unión inhibe la actividad similar a la quimotripsina del proteasoma, lo que lleva a la acumulación de proteínas poliubiquitinadas . La acumulación de estas proteínas da como resultado el arresto del ciclo celular, la apoptosis y la inhibición del crecimiento tumoral . This compound muestra interacciones mínimas con objetivos no proteasómicos, mejorando así su perfil de seguridad en comparación con otros inhibidores del proteasoma .
Safety and Hazards
Direcciones Futuras
Carfilzomib is currently approved as a twice-weekly IV infusion on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle . Future directions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .
Análisis Bioquímico
Biochemical Properties
Carfilzomib plays a significant role in biochemical reactions by irreversibly and selectively binding to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and controls the levels of key regulatory proteins such as cyclins and caspases .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by this compound results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Molecular Mechanism
This compound exerts its effects at the molecular level through its irreversible and selective binding to the active sites of the 20S proteasome . This binding interaction leads to the inhibition of the chymotrypsin-like site, effectively decreasing cellular proliferation and resulting in cell cycle arrest and apoptosis of cancerous cells .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed to be dose-dependent. At higher doses, this compound will inhibit the trypsin-and capase-like sites . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound induced mild cardiotoxicity after two doses and more pronounced cardiomyopathy in the four-dose protocol .
Metabolic Pathways
This compound is involved in the ubiquitin proteasome pathway (UPP), which is crucial for the degradation of intracellular proteins . It is rapidly and extensively metabolized by the liver, predominantly through peptidase cleavage and epoxide hydrolysis .
Transport and Distribution
This compound is rapidly cleared and widely distributed following intravenous administrations to rats . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the proteasome, a protease complex that mediates a number of cellular mechanisms . Its binding to the proteasome affects the degradation of intracellular proteins, thereby influencing various cellular processes .
Métodos De Preparación
Carfilzomib se sintetiza a través de una serie de reacciones químicas que involucran reacciones de epoxidación y condensación. La ruta sintética generalmente implica la preparación de intermediarios que luego se someten a reacciones adicionales para producir el producto final . El proceso incluye:
Reacción de Epoxidación: Este paso implica la formación de un anillo de epóxido, que es un componente estructural crucial de this compound.
Reacción de Condensación: Este paso implica la combinación de varios intermediarios para formar la estructura tetrapéptida de this compound.
Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza de this compound a través de condiciones de reacción controladas y procesos de purificación . El proceso de purificación tiene como objetivo reducir las impurezas, como la acetamida, a niveles aceptables .
Análisis De Reacciones Químicas
Carfilzomib sufre varias reacciones químicas, que incluyen:
Degradación Fotolítica: La exposición a la luz puede causar la degradación fotolítica de this compound.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y varios ácidos y bases para la hidrólisis . Los principales productos formados a partir de estas reacciones son productos de degradación que pueden identificarse y caracterizarse utilizando técnicas como la espectrometría de masas de alta resolución y la resonancia magnética nuclear .
Comparación Con Compuestos Similares
Carfilzomib a menudo se compara con otros inhibidores del proteasoma, como bortezomib e ixazomib:
Bortezomib: Tanto this compound como bortezomib inhiben el proteasoma, pero this compound se une de forma irreversible, lo que lleva a una inhibición prolongada.
Ixazomib: Ixazomib es un inhibidor oral del proteasoma, mientras que this compound se administra por vía intravenosa.
La singularidad de this compound radica en su unión irreversible al proteasoma y su favorable perfil de seguridad, lo que lo convierte en una opción valiosa para pacientes con mieloma múltiple .
Propiedades
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-NZTKNTHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048690 | |
| Record name | Carfilzomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Carfilzomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites. | |
| Record name | Carfilzomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
868540-17-4 | |
| Record name | Carfilzomib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carfilzomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carfilzomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARFILZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide hydrochloride](/img/structure/B1684603.png)

![(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B1684605.png)







